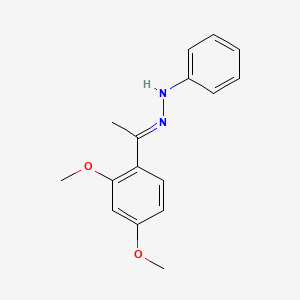
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide, also known as DCMAC, is a chemical compound that has been extensively researched for its potential applications in various fields of science.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, which is involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been shown to disrupt the cell membrane of fungal cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide in lab experiments is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for drug development. However, one limitation is that it may have off-target effects on other enzymes and proteins, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for research on N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide, including exploring its potential as a fluorescent probe for the detection of metal ions in biological systems, investigating its mechanism of action in more detail, and optimizing its structure for improved drug development. Additionally, further research is needed to determine the potential side effects of N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide and to identify any potential drug-drug interactions.
Méthodes De Synthèse
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxyphenylacetic acid, followed by the addition of acryloyl chloride and triethylamine. The resulting product is then purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate for various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties, making it a promising candidate for the development of new drugs. Additionally, N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)acrylamide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-16-5-3-2-4-12(16)7-9-17(21)20-11-13-6-8-14(18)10-15(13)19/h2-10H,11H2,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWZMDQNMOVZGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dichlorobenzyl)-3-(2-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)



![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)



![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)

![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)